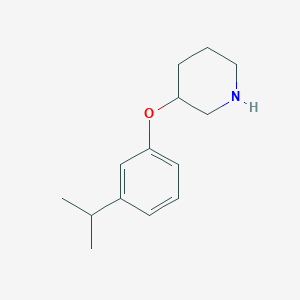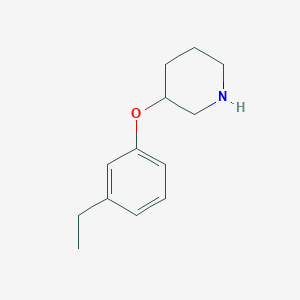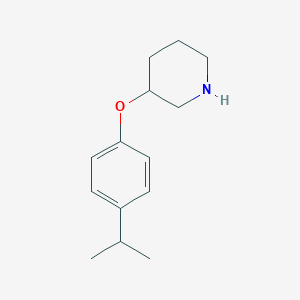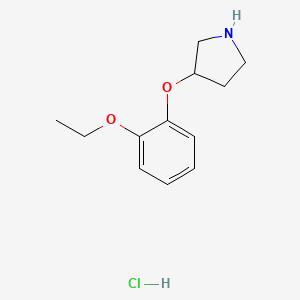![molecular formula C10H11BN2O3 B1391383 [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1287753-34-7](/img/structure/B1391383.png)
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Vue d'ensemble
Description
“[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” is a type of boronic acid derivative. Boronic acids and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of “[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” includes a pyrazole ring attached to a phenyl ring through a methoxy group. The phenyl ring is also attached to a boronic acid group .
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Kumar et al. (2012) explored the synthesis of compounds related to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid and tested their antimicrobial activity. The compounds containing a methoxy group, like the one , demonstrated high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. Their study provided insights into the molecular structure, spectroscopic data, and potential biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antibacterial Activity
Research by Rai et al. (2009) synthesized novel compounds including ones similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, testing them for antibacterial activity. One of the compounds in this series showed significant antibacterial activity against various bacteria (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural Investigation of N-B Interaction
A study by Zhu et al. (2006) investigated the N-B interactions in boronic acids similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. This study is crucial for understanding the molecular recognition and chemosensing potential of such compounds (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).
Corrosion Inhibition
Singh et al. (2020) explored the green synthesis of derivatives related to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid and their application in corrosion mitigation in the petroleum industry. The study demonstrated the compounds' effectiveness in protecting N80 steel in acidic environments (Singh, Ansari, Quraishi, & Kaya, 2020).
Hydrogen Bonding Studies
A study by Asma et al. (2018) analyzed derivatives of 1-aryl-1H-pyrazole, including structures similar to [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, for their hydrogen bonding properties. This research contributes to the understanding of complex hydrogen-bonded framework structures in such compounds (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Propriétés
IUPAC Name |
(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIWENQDOKNTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672419 | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid | |
CAS RN |
1287753-34-7 | |
| Record name | Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



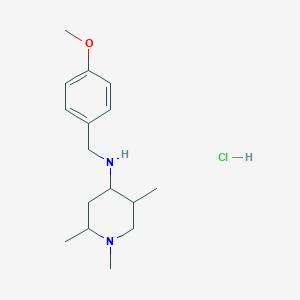
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
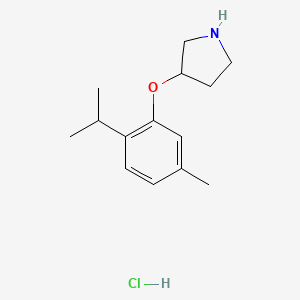
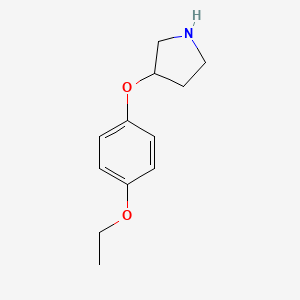

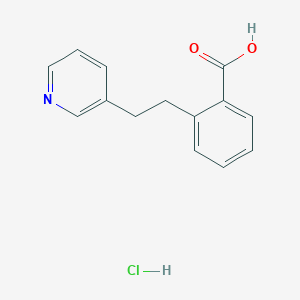
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
